molecular formula C10H12N2O5 B057113 Uridine, 2'-deoxy-2'-methylene- CAS No. 119410-95-6

Uridine, 2'-deoxy-2'-methylene-

Cat. No. B057113
M. Wt: 240.21 g/mol
InChI Key: AHOGIDIXKMOVSP-BWVDBABLSA-N
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Description

Synthesis Analysis

The synthesis of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves complex chemical processes aiming to modify the uridine molecule for specific biological activities or properties. Key strategies include stereoselective cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine via Simmons-Smith cyclopropanation, highlighting the nuanced approach required to introduce specific functional groups into the uridine backbone (Komsta et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves analyzing bond lengths, angles, and conformations, providing insights into how modifications affect the molecule's physical and chemical properties. For example, the crystal and molecular structure analysis of 5-fluoro-2′-deoxy-β-uridine gives valuable comparisons of bond lengths and angles, emphasizing the impact of structural modifications on nucleic acid structures (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

Chemical reactions involving "Uridine, 2'-deoxy-2'-methylene-" derivatives showcase the compound's reactivity and interactions with various chemical agents. Research into the Michael addition reactions of α β-ene-3′-phenylselenone of uridine illustrates the compound's ability to undergo conjugate addition reactions, leading to the synthesis of novel derivatives (Wu & Chattopadhyaya, 1989).

Physical Properties Analysis

The physical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, such as solubility, melting points, and stability, are critical for their application in biological systems and pharmaceutical formulations. The synthesis and properties of (2′S)- and (2′R)-2′-deoxy-2′-C-methyl oligonucleotides study, for instance, assesses the binding affinity between these new fragments and the complementary DNA and RNA sequences, highlighting the importance of stereochemistry in influencing physical properties (Cicero et al., 2001).

Chemical Properties Analysis

The chemical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, including their reactivity, chemical stability, and interactions with biomolecules, are pivotal in their biological efficacy and therapeutic potential. The study on 2'-Deoxy-2'-methylenecytidine and its potent mechanism-based inhibitors of ribonucleotide reductase exemplifies the investigation into the compound's chemical properties, demonstrating its role as an irreversible inactivator of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis (Baker et al., 1991).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Germanium-Containing Nucleoside Analogues : A study by Wnuk, Sacasa, and Restrepo (2009) explored the use of 2'-deoxy-2'-methylene-uridine in synthesizing germanium-containing nucleoside analogues, which may have potential applications in medicinal chemistry (Wnuk, Sacasa, & Restrepo, 2009).

  • Creation of Inhibitors for Ribonucleotide Reductase : Baker et al. (1991) found that 2'-deoxy-2'-methylene-uridine diphosphates act as potent inhibitors of ribonucleotide reductase, which has implications for cancer therapy (Baker et al., 1991).

Drug Development and Medicinal Chemistry

  • Synthesis of Novel Nucleoside Derivatives : Komsta et al. (2014) focused on the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine, a novel nucleoside that could have applications in drug development (Komsta et al., 2014).

  • Potential Antineoplastic Agent : The study by Yoshimura et al. (1994) synthesized 1-(2-deoxy-2-C-fluoromethyl-β-D-arabinofuranosyl)cytosine from 2'-deoxy-2'-methylene-uridine, indicating its use in creating potential antineoplastic agents (Yoshimura et al., 1994).

Safety And Hazards

The safety data sheet for a similar compound, 2’-Deoxyuridine, indicates that it is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The development of more efficient synthetic methods for these molecules is a promising area of research . Additionally, the role of uridine in glucose metabolism and lipid metabolism is a topic of ongoing research, with potential implications for the treatment of metabolic disorders .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOGIDIXKMOVSP-BWVDBABLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454355
Record name Uridine, 2'-deoxy-2'-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-methyleneuridine

CAS RN

119410-95-6
Record name Uridine, 2'-deoxy-2'-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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